Tert-butyl 2-(2,3-dihydro-1H-indol-6-yl)acetate
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Overview
Description
Tert-butyl 2-(2,3-dihydro-1H-indol-6-yl)acetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2,3-dihydro-1H-indol-6-yl)acetate typically involves the reaction of indole derivatives with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the indole nitrogen attacks the carbon atom of the tert-butyl bromoacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2,3-dihydro-1H-indol-6-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the compound into indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions include indole-2-carboxylic acids, indoline derivatives, and various substituted indole compounds .
Scientific Research Applications
Tert-butyl 2-(2,3-dihydro-1H-indol-6-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl 2-(2,3-dihydro-1H-indol-6-yl)acetate involves its interaction with specific molecular targets in biological systems. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
Indoline derivatives: Reduced forms of indole with similar biological activities.
Uniqueness
Tert-butyl 2-(2,3-dihydro-1H-indol-6-yl)acetate is unique due to its tert-butyl ester group, which can influence its solubility, stability, and reactivity.
Properties
IUPAC Name |
tert-butyl 2-(2,3-dihydro-1H-indol-6-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)9-10-4-5-11-6-7-15-12(11)8-10/h4-5,8,15H,6-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUTYBRNMUCHPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC2=C(CCN2)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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